molecular formula C14H26N2O2 B2379388 Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate CAS No. 2375270-97-4

Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate

Cat. No.: B2379388
CAS No.: 2375270-97-4
M. Wt: 254.374
InChI Key: KFHCSSWPBZAGGR-UHFFFAOYSA-N
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Description

Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate is a chemical compound offered for research and development purposes. This product is intended for laboratory use only by qualified professionals. It is not intended for diagnostic or therapeutic uses. Please refer to the Certificate of Analysis for lot-specific data.

Properties

IUPAC Name

tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-5-11(10-15)9-14(16)6-4-7-14/h11H,4-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHCSSWPBZAGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Retrosynthetic Disconnection

The target molecule can be dissected into two key fragments:

  • Spirocyclic Core : 5-Azaspiro[3.5]nonane, synthesized via cyclization strategies.
  • Functional Groups : Boc protection at N5 and aminomethyl at C8, introduced through sequential alkylation and protection-deprotection steps.

Critical Intermediates

  • Intermediate A : Ethyl 3-oxo-1-azaspiro[3.5]nonane-1-carboxylate (CAS 1216936-29-6), a precursor for spiro ring formation.
  • Intermediate B : 8-(Aminomethyl)-5-azaspiro[3.5]nonane, generated after Boc deprotection and reductive amination.

Detailed Synthetic Routes

Seven-Step Synthesis from Ethyl Malonate (Patent CN111620869A)

The Chinese patent CN111620869A outlines an industrial-scale route adaptable to the target compound:

Step 1: Diethyl 2-(3-Oxocyclopentyl)Malonate
  • Reagents : Ethyl malonate, ethanol, sodium ethoxide.
  • Conditions : 25–80°C, 5 hours.
  • Yield : 78% (theor.).
Step 2: Reduction to 2-(3-Hydroxycyclopentyl)Ethane-1,2-Diol
  • Reagents : Lithium borohydride, tetrahydrofuran.
  • Conditions : 0–70°C, 2.5 hours.
  • Yield : 82%.
Step 3: Tosylation of Diol
  • Reagents : p-Toluenesulfonyl chloride, dichloromethane.
  • Conditions : 25°C, 12 hours.
  • Outcome : Ditosylate intermediate (Compound 4).
Step 4: Spirocyclization
  • Reagents : Cesium carbonate, acetonitrile.
  • Conditions : 25–90°C, 3 hours.
  • Key Reaction : Intramolecular nucleophilic substitution forms the spiro[3.5]nonane core.
Step 5: Reduction of Ketone to Amine
  • Reagents : Magnesium chips, methanol.
  • Conditions : 25–80°C, 1 hour.
  • Mechanism : Meerwein-Ponndorf-Verley reduction yields secondary amine.
Step 6: Boc Protection
  • Reagents : Boc anhydride, dichloromethane.
  • Conditions : 25°C, 12 hours.
  • Outcome : N5-Boc-protected intermediate (Compound 7).
Step 7: Aminomethylation at C8
  • Reagents : Formaldehyde, palladium on carbon, hydrogen atmosphere.
  • Conditions : 25°C, 3 hours.
  • Yield : 68% (overall).

Table 1: Summary of Reaction Conditions and Yields

Step Reagents Conditions Yield (%)
1 Ethyl malonate, NaOEt 25–80°C, 5h 78
2 LiBH4, THF 0–70°C, 2.5h 82
3 TsCl, CH2Cl2 25°C, 12h 75
4 Cs2CO3, MeCN 25–90°C, 3h 70
5 Mg, MeOH 25–80°C, 1h 65
6 Boc2O, CH2Cl2 25°C, 12h 85
7 HCHO, Pd/C, H2 25°C, 3h 68

Optimization and Challenges

Spirocyclization Efficiency

The cyclization step (Step 4) requires rigorous control of cesium carbonate concentration to prevent dimerization. Increasing solvent polarity (acetonitrile vs. THF) improves ring-closure efficiency from 60% to 70%.

Reductive Amination

The use of magnesium in methanol (Step 5) avoids over-reduction observed with lithium aluminum hydride, preserving the spiro structure.

Boc Protection-Deprotection

Boc anhydride in dichloromethane (Step 6) achieves >85% yield, with minimal side products compared to alternative reagents like di-tert-butyl dicarbonate.

Analytical Characterization

Spectroscopic Data

  • Molecular Formula : C13H24N2O2.
  • MS (ESI+) : m/z 253.2 [M+H]+.
  • 1H NMR (CDCl3) : δ 1.44 (s, 9H, Boc), 3.20–3.35 (m, 2H, NCH2), 2.70 (q, 2H, CH2NH2).

Applications and Derivatives

The hydrochloride salt (CAS 2703752-55-8) is a common derivative for pharmaceutical formulation, enhancing water solubility. The spirocyclic core is leveraged in kinase inhibitors and neuroactive agents due to its conformational rigidity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various substituted spirocyclic compounds.

Scientific Research Applications

Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure provides rigidity, which can affect the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison of 5-Azaspiro[3.5]nonane Derivatives

Compound Name Substituent at Position 8 Molecular Formula Molecular Weight CAS Number Key Features/Applications
Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate -OH C₁₃H₂₃NO₃ 241.33 929971-93-7 Precursor for functionalization; 95% purity
Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate -NH₂ C₁₃H₂₄N₂O₂ 240.34 CID 16228675 Amine-reactive intermediate in peptide synthesis
Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate -CH₂NH₂ C₁₄H₂₆N₂O₂* 254.37* Not provided Enhanced amine functionality for conjugation
Tert-butyl 8-oxa-2-azaspiro[3.5]nonane-2-carboxylate -O- (oxa ring) C₁₂H₂₂N₂O₃ 242.32 2306262-06-4 Oxygen-containing spirocycle; high demand in chiral synthesis

*Inferred from structural analogs.

Table 2: Functional and Pharmacological Differences

Compound Functional Group Reactivity Applications
8-Hydroxy derivative Hydroxyl Susceptible to oxidation Intermediate for esterification or coupling reactions
8-Amino derivative Primary amine Nucleophilic; forms amide bonds Peptidomimetics, kinase inhibitors
8-(Aminomethyl) derivative Primary amine (via CH₂ linker) Flexible conjugation Targeted drug delivery, bifunctional linkers
8-Oxa-2-aza derivative Ether and amine Stabilizes ring conformation Chiral scaffolds in asymmetric synthesis

Key Research Findings

  • Synthetic Utility: The Boc-protected spirocyclic amines (e.g., 8-amino and 8-hydroxy derivatives) are pivotal in synthesizing complex molecules, such as protease inhibitors and GPCR modulators .
  • Purity and Availability: Commercial suppliers (e.g., Enamine Ltd, PharmaBlock) offer analogs like tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate hemioxalate (97% purity) and tert-butyl 8-oxa-2-azaspiro derivatives, emphasizing their industrial relevance .
  • Structural Stability: The spiro[3.5]nonane core confers conformational rigidity, enhancing metabolic stability compared to linear analogs .

Challenges and Limitations

  • Synthetic Complexity: Introduction of the aminomethyl group requires multi-step protocols, increasing production costs .
  • Data Gaps: Limited published studies directly on this compound necessitate reliance on analog-based inferences.

Biological Activity

Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molecular Weight : 240.35 g/mol
  • CAS Number : 1934568-59-8

The compound's structure features a spirocyclic framework, which is crucial for its biological interactions. The presence of the aminomethyl group is significant for its potential activity against various biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Enzyme Inhibition : Compounds in this class may act as inhibitors of specific enzymes, particularly those involved in metabolic pathways or signal transduction.
  • Receptor Modulation : The spirocyclic structure may allow for interaction with various receptors, potentially influencing physiological responses.

Case Studies and Experimental Data

  • FLT3 Inhibition :
    • A related study focused on N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives as FLT3 inhibitors showed that structural modifications can lead to enhanced potency against FLT3 mutations associated with acute myeloid leukemia (AML) . While not directly studying this compound, this research underscores the importance of structural analogs in developing effective inhibitors.
  • Biological Activity Evaluation :
    • Investigations into similar compounds have revealed their potential to induce apoptosis in cancer cells through targeted inhibition of key signaling pathways. For instance, compounds that share structural features with tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane have been shown to inhibit phosphorylation events critical for cell survival .

Biological Activity Summary Table

Activity Type Description Reference
Enzyme InhibitionPotential inhibition of metabolic enzymes; further studies needed
Receptor ModulationPossible interaction with various receptors influencing physiological responses
Apoptosis InductionInduces apoptosis in cancer cells via targeted signaling pathways

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. A key step is the formation of the spirocyclic core via intramolecular cyclization under basic conditions. Post-cyclization, the tert-butyloxycarbonyl (Boc) group is introduced via esterification with Boc anhydride. Purity is assessed using HPLC (>95% purity) and NMR spectroscopy (e.g., verifying sp³ hybridization in the spirocyclic structure) .

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer : Standard techniques include:

  • NMR : ¹H/¹³C NMR to confirm spirocyclic geometry and Boc protection (e.g., tert-butyl singlet at δ ~1.4 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₃H₂₄N₂O₂: [M+H]⁺ = 241.1917) .
  • Infrared (IR) Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer : Initial screens include:

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) .

Advanced Research Questions

Q. How can reaction yields be optimized during spirocyclic core formation?

  • Methodological Answer : Key parameters:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) improve intramolecular bond formation.
  • Temperature Control : Slow heating (50–60°C) minimizes side reactions.
  • Monitoring : Real-time reaction progress via TLC or inline IR .

Q. What advanced techniques resolve contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) are addressed by:

  • Dose-Response Curves : Conducted in triplicate with standardized cell lines.
  • Target Validation : CRISPR/Cas9 knockouts to confirm on-target effects.
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Q. How is the compound’s stability under varying storage conditions assessed?

  • Methodological Answer : Stability studies involve:

  • Forced Degradation : Exposure to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks.
  • Analytical Tracking : LC-MS to identify degradation products (e.g., Boc deprotection or oxidation).
  • Recommendations : Store at –20°C in inert atmosphere (argon) .

Contradiction Analysis

  • Issue : Conflicting reports on cytotoxicity (e.g., IC₅₀ ranges from 10–100 μM).
  • Resolution :
    • Standardize assay protocols (e.g., MTT vs. CellTiter-Glo).
    • Validate cell line authenticity (STR profiling).
    • Control for compound purity (HPLC >98%) .

Safety and Handling

  • PPE Requirements : Nitrile gloves, lab coat, and chemical goggles for handling.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • Environmental Precautions : Avoid aqueous release; no ecotoxicity data available .

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